Pimobendan PDE3 Inhibition Potency and Selectivity vs. Milrinone and Enoximone
Pimobendan exhibits moderate PDE3 inhibitory potency compared to milrinone, with an IC50 of 2.40 μmol/L versus 1.52 μmol/L for milrinone in guinea-pig cardiac PDE III assays [1]. However, pimobendan's selectivity factor (SF) for PDE III over PDE I/II is 50.5, indicating a preferential inhibition profile distinct from less selective agents like IBMX [1]. In human failing hearts, pimobendan acts as a selective PDE III inhibitor, with IC50 values varying across studies but generally within the low micromolar range [2].
| Evidence Dimension | PDE III inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.40 μmol/L (pimobendan) |
| Comparator Or Baseline | 1.52 μmol/L (milrinone); 10 μmol/L (enoximone, approximate) |
| Quantified Difference | Pimobendan IC50 is ~1.6-fold higher (less potent) than milrinone; enoximone is ~4-fold less potent than pimobendan. |
| Conditions | Guinea-pig cardiac PDE III separated by DEAE-cellulose anion exchange chromatography |
Why This Matters
Pimobendan's balanced PDE3 inhibition, combined with calcium sensitization, provides a unique pharmacological profile not replicated by pure PDE3 inhibitors, justifying its selection in veterinary formulations.
- [1] Brunkhorst D, von der Leyen H, Meyer W, et al. Relation of positive inotropic and chronotropic effects of pimobendan, UD-CG 212 Cl, milrinone and other phosphodiesterase inhibitors to phosphodiesterase III inhibition in guinea-pig heart. Naunyn Schmiedebergs Arch Pharmacol. 1989;339(5):575-83. View Source
- [2] Inhibition of human cardiac cyclic AMP-phosphodiesterases by R 80122, a new selective cyclic AMP-phosphodiesterase III inhibitor: a comparison with other cardiotonic compounds. J Pharmacol Exp Ther. 1992;263(1):6-14. View Source
